

2-Oxaspiro[3.3]heptan-6-amine: Technical Monograph & Utilization Guide

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Compound of Interest

Compound Name: 2-Oxaspiro[3.3]heptan-6-amine

Cat. No.: B7968105

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Executive Summary

2-Oxaspiro[3.3]heptan-6-amine represents a high-value spirocyclic scaffold in modern drug discovery. Emerging as a superior bioisostere for morpholine, piperidine, and cyclohexylamine moieties, this structure offers a unique combination of low lipophilicity (LogP < 0), high metabolic stability, and defined exit vectors. Its "dumbbell" topology—comprising an oxetane ring spiro-fused to a cyclobutane ring—rigidifies the molecular framework, reducing the entropic penalty of binding while modulating basicity through the distal oxetane oxygen.

This guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic protocol via the "Malonate Route," and strategic insights into its application in Lead Optimization (LO).

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

The core structure consists of two perpendicular four-membered rings sharing a single quaternary carbon. The oxetane ring acts as a polar, metabolic "shield," while the amine provides a handle for functionalization.

Key Data Table

Property	Value / Description	Notes
IUPAC Name	2-Oxaspiro[3.3]heptan-6-amine	
CAS Number	1363381-78-5	
Molecular Formula	C ₆ H ₁₁ NO	
Molecular Weight	113.16 g/mol	
Exact Mass	113.0841	
LogP (Calc)	-0.4 ± 0.2	Highly polar, excellent for lowering LogD.
pKa (Conj. Acid)	-9.2 - 9.4	Slightly lower than cyclobutylamine (9.6) due to distal O-inductive effect.
TPSA	35.25 Å ²	26.02 (Amine) + 9.23 (Ether)
Geometry	Puckered / Perpendicular	Rings are twisted 90° relative to each other.
H-Bond Donors	1	Primary Amine
H-Bond Acceptors	2	Amine N, Oxetane O

Structural Analysis & Bioisosterism

The spiro[3.3]heptane scaffold is unique because it enforces a specific linear geometry without the flexibility of a cyclohexane chair or the planarity of an aromatic ring.

Vector Alignment

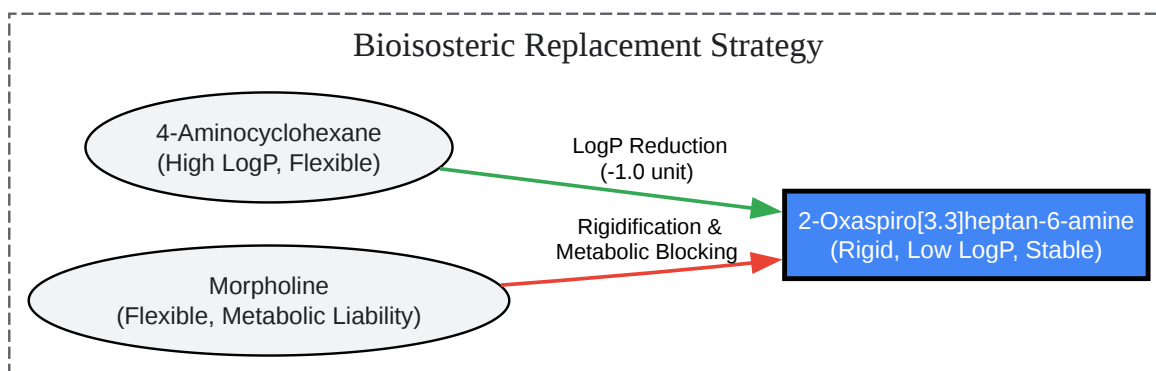
Unlike 1,4-disubstituted cyclohexanes which can flip between chair conformations, the 2-oxaspiro[3.3]heptane system is rigid. The angle between the substituent at position 6 (amine) and the ether oxygen at position 2 is fixed at approximately 180°, creating a linear vector similar to a para-substituted phenyl ring or a trans-1,4-cyclohexyl group, but with significantly smaller volume.

Metabolic Stability

The oxetane ring is a validated metabolic soft-spot blocker.

- Mechanism: The high ionization potential of the oxetane oxygen reduces the propensity for oxidative metabolism (e.g., by CYP450) at adjacent carbons compared to a standard ether or morpholine.
- Lipophilicity: Replacing a methylene (-CH₂-) with an oxetane oxygen typically lowers LogP by ~1.0 unit, improving solubility.

Structural Diagram (DOT)



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Caption: Strategic replacement logic transitioning from flexible/lipophilic cores to the rigid, polar spiro scaffold.

Validated Synthetic Protocol

The most robust synthesis of **2-oxaspiro[3.3]heptan-6-amine** avoids the instability of intermediate cyclobutanones by utilizing a double-alkylation strategy followed by a Curtius rearrangement.

Retrosynthetic Logic: Amine ← Carbamate ← Carboxylic Acid ← Dicarboxylate ← 3,3-Bis(bromomethyl)oxetane

Step-by-Step Methodology

Step 1: Construction of the Spiro Core

Reaction: Double alkylation of diethyl malonate with 3,3-bis(bromomethyl)oxetane.

- Reagents: Diethyl malonate (1.0 eq), 3,3-Bis(bromomethyl)oxetane (1.0 eq), Sodium Hydride (2.2 eq), DMF (anhydrous).
- Protocol:
 - Suspend NaH (60% in oil) in dry DMF at 0°C under Argon.
 - Add Diethyl malonate dropwise; stir for 30 min to generate the sodiomalonate.
 - Add 3,3-Bis(bromomethyl)oxetane (dissolved in DMF) dropwise.
 - Heat to 100°C for 12 hours.
 - Workup: Quench with saturated NH₄Cl, extract with EtOAc. Wash organics with brine, dry over Na₂SO₄.[\[1\]](#)
 - Purification: Silica gel chromatography (Hexane/EtOAc).
 - Product: Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate.

Step 2: Saponification and Decarboxylation

Reaction: Hydrolysis of diester and thermal decarboxylation to the mono-acid.

- Reagents: KOH (4.0 eq), Ethanol/Water (1:1), then HCl.
- Protocol:
 - Reflux the diester in KOH/EtOH/H₂O for 4 hours.
 - Concentrate to remove EtOH. Acidify with HCl to pH 1.
 - Decarboxylation: Heat the neat diacid (or in high-boiling solvent like diphenyl ether) to 160-180°C until CO₂ evolution ceases.

- Product: 2-Oxaspiro[3.3]heptane-6-carboxylic acid.

Step 3: Curtius Rearrangement (Amine Formation)

Reaction: Conversion of acid to amine via isocyanate.

- Reagents: Diphenylphosphoryl azide (DPPA) (1.1 eq), Triethylamine (TEA) (1.2 eq), tert-Butanol (excess).
- Protocol:
 - Dissolve carboxylic acid in dry Toluene/t-BuOH.
 - Add TEA and DPPA. Heat to 80°C (reflux) for 4 hours. (Intermediate isocyanate forms and is trapped by t-BuOH).
 - Workup: Wash with NaHCO₃, dry, and concentrate.
 - Deprotection: Treat the crude Boc-amine with 4M HCl in Dioxane for 2 hours at RT.
 - Isolation: Concentrate to dryness. Triturate with ether to obtain the hydrochloride salt.
 - Final Product: **2-Oxaspiro[3.3]heptan-6-amine** hydrochloride.

Handling, Safety, and Stability

Stability Profile

- Thermal: The spiro[3.3] system is surprisingly thermally stable due to the gem-dimethyl effect analogue (Thorpe-Ingold effect) stabilizing the strained rings.
- Chemical: The oxetane ring is susceptible to acid-catalyzed ring opening in the presence of strong nucleophiles. Avoid strong Lewis acids (e.g., BF₃·OEt₂) during downstream derivatization unless the amine is protected.
- Storage: Store as the HCl salt. The free base is a volatile liquid/low-melting solid and readily absorbs CO₂ from air (carbamate formation).

Safety Precautions

- Volatility: Low molecular weight amines are potent sensitizers and lachrymators. Handle in a fume hood.
- Hazards: Class 8 Corrosive (Skin/Eyes).

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